![molecular formula C17H19NO B049323 N-(1-Methyl-3,3-diphenylpropyl)formamide CAS No. 123795-30-2](/img/structure/B49323.png)
N-(1-Methyl-3,3-diphenylpropyl)formamide
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Description
N-(1-Methyl-3,3-diphenylpropyl)formamide, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Applications
N-(1-Methyl-3,3-diphenylpropyl)formamide is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds.
- Intermediate for Antihypertensive Agents : The compound serves as a precursor in the synthesis of antihypertensive medications such as lercanidipine. Lercanidipine is a third-generation dihydropyridine calcium channel blocker used to treat hypertension, characterized by its prolonged action and selectivity for blood vessels . The synthesis process involves the conversion of this compound into N-methyl-3,3-diphenylpropylamine, which is crucial for producing lercanidipine .
Toxicological Studies
Research has been conducted to understand the metabolic pathways and toxicological effects of this compound.
- Metabolic Disposition : Studies in rats have shown that this compound undergoes metabolic transformations to form water-soluble metabolites such as N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine. These metabolites can be identified in urine and bile, indicating the compound's biotransformation and potential excretion pathways . The identification of these metabolites was achieved using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and fast atom bombardment mass spectrometry.
Analytical Chemistry
In analytical chemistry, this compound has been utilized in various studies focusing on its structural properties and interactions.
- Biotransformation Studies : The compound has been involved in biotransformation research to investigate the formation of S-linked conjugates. These studies help elucidate the mechanisms by which the compound interacts with biological systems and its potential effects on human health . Such studies are critical for understanding the safety and efficacy of pharmaceuticals derived from this compound.
Case Study 1: Synthesis of Lercanidipine
- Objective : To synthesize lercanidipine using this compound as an intermediate.
- Methodology : The process involves several steps including demethylation reactions and hydrolysis to yield the desired antihypertensive agent.
- Outcome : Successful synthesis demonstrated the efficacy of this compound as a valuable intermediate in pharmaceutical manufacturing.
Case Study 2: Toxicological Assessment
- Objective : To evaluate the metabolic fate of this compound in vivo.
- Methodology : Rats were administered the compound, and urine and bile were analyzed for metabolites.
- Outcome : Identification of key metabolites provided insights into potential toxicity and environmental impact, aiding regulatory assessments.
Properties
CAS No. |
123795-30-2 |
---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(4,4-diphenylbutan-2-yl)formamide |
InChI |
InChI=1S/C17H19NO/c1-14(18-13-19)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13-14,17H,12H2,1H3,(H,18,19) |
InChI Key |
LWFQQSPCHSMMQH-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC=O |
Synonyms |
N-(1-methyl-3,3-diphenylpropyl)formamide N-(1-methyl-3,3-diphenylpropyl)formamide, (+-)-isomer NMDPF |
Origin of Product |
United States |
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